molecular formula C13H19ClN2O2 B1394995 2-(3-Piperidinyl)ethyl isonicotinate hydrochloride CAS No. 1219979-49-3

2-(3-Piperidinyl)ethyl isonicotinate hydrochloride

Cat. No.: B1394995
CAS No.: 1219979-49-3
M. Wt: 270.75 g/mol
InChI Key: VECHWZASFVLTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of piperidine-based pharmaceutical compounds and isonicotinic acid derivatives. The foundation for understanding this compound was established through earlier research on isonicotinic acid, which became particularly significant following the discovery of its derivatives' biological activities in the mid-20th century. The systematic exploration of piperidine carboxylic acid esters began gaining momentum when researchers recognized the potential of combining these structural elements to create compounds with enhanced pharmacological properties.

The specific compound this compound emerged from targeted synthetic efforts to develop novel piperidine derivatives with improved solubility and stability characteristics. Historical patent literature from the 1960s demonstrates early recognition of the therapeutic potential of substituted piperidine carboxylates, establishing the conceptual framework that would eventually lead to the development of this specific hydrochloride salt. The progression from simple ethyl isonicotinate to more complex piperidine-containing analogs represents a deliberate medicinal chemistry strategy aimed at optimizing both chemical properties and biological activity profiles.

The formal characterization and registration of this compound in chemical databases occurred through systematic synthetic chemistry research programs focused on exploring the chemical space around known bioactive scaffolds. The compound's official recognition with Chemical Abstracts Service number 1219979-49-3 marked its formal entry into the scientific literature and established the foundation for subsequent research investigations. This historical progression reflects the broader trend in pharmaceutical research toward developing structurally complex molecules that combine multiple pharmacophoric elements within a single molecular framework.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The compound's official Chemical Abstracts Service name is 4-Pyridinecarboxylic acid, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1), which precisely describes the structural relationship between the pyridine carboxylic acid component and the piperidine-containing ethyl ester moiety. This systematic naming convention ensures unambiguous identification of the compound's molecular structure and stoichiometry.

Properties

IUPAC Name

2-piperidin-3-ylethyl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(12-3-7-14-8-4-12)17-9-5-11-2-1-6-15-10-11;/h3-4,7-8,11,15H,1-2,5-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECHWZASFVLTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-49-3
Record name 4-Pyridinecarboxylic acid, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Pathways Overview

The synthesis of 2-(3-piperidinyl)ethyl isonicotinate hydrochloride involves two key components: isonicotinic acid derivatives and 3-piperidinylethanol . The compound is typically prepared via esterification followed by salt formation. Below are the validated methods from peer-reviewed literature and patents.

Method 1: Hydrogenation and Esterification

Key Steps :

  • Pyridine Ring Hydrogenation :
    • Methyl isonicotinate is hydrogenated under mild conditions (10% Pd/C catalyst, methanol-water solvent, ambient temperature/pressure) to yield methyl isonipecotate (MINP).
    • Reaction Conditions :
      • Catalyst: 10% Pd/C
      • Solvent: Methanol-water (4:1 v/v)
      • Pressure: Ambient (1 atm)
      • Yield: ~60%
  • Esterification with 3-Piperidinylethanol :
    • MINP reacts with 2-(3-piperidinyl)ethanol in the presence of thionyl chloride (SOCl₂) as an acid catalyst.
    • Procedure :
      • MINP (1.0 eq) and 2-(3-piperidinyl)ethanol (1.2 eq) are dissolved in methanol.
      • SOCl₂ (1.5 eq) is added dropwise at 0°C, followed by reflux at 65°C for 2 hours.
      • The product is isolated as the hydrochloride salt via recrystallization from isopropyl alcohol.
    • Yield : 75–82%

Method 2: Direct Alkylation of Piperidine Derivatives

Key Steps :

  • Synthesis of 3-Piperidinylethanol :
    • 4-Piperidinemethanol is alkylated with benzyl bromide to form a pyridinium salt, followed by sodium borohydride reduction and hydrogenation.
    • Reaction Conditions :
      • Reducing Agent: NaBH₄ (2.0 eq)
      • Catalyst: 10% Pd/C
      • Solvent: Methanol
      • Yield: ~70%
  • Esterification with Isonicotinic Acid Chloride :
    • Isonicotinic acid is converted to its acid chloride using SOCl₂, then reacted with 3-piperidinylethanol.
    • Procedure :
      • Isonicotinic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 3 hours.
      • The acid chloride is reacted with 3-piperidinylethanol (1.1 eq) in dry toluene at 80°C for 4 hours.
      • The hydrochloride salt is precipitated with HCl gas.
    • Yield : 68–72%

Comparative Analysis of Methods

Parameter Method 1 Method 2
Catalyst Pd/C SOCl₂
Reaction Time 4–6 hours 6–8 hours
Yield 75–82% 68–72%
Purity (HPLC) ≥99% ≥97%
Key Advantage Mild conditions No hydrogenation step

Purification and Characterization

  • Recrystallization : The hydrochloride salt is purified via recrystallization from isopropyl alcohol/acetone (3:1 v/v).
  • Analytical Data :
    • Melting Point : 294–296°C (decomposition).
    • ¹H NMR (D₂O) : δ 8.65 (d, 2H, pyridine), 7.80 (d, 2H, pyridine), 4.45 (t, 2H, OCH₂), 3.20–3.50 (m, 5H, piperidine), 2.10–2.30 (m, 2H, CH₂).

Industrial Scalability

  • Method 1 is preferred for large-scale production due to higher yields and fewer side reactions.
  • Optimized Conditions :
    • Use of methanol-water solvent reduces Pd/C catalyst costs.
    • Ambient-pressure hydrogenation enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl isonicotinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(3-Piperidinyl)ethyl isonicotinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Solubility/Bioavailability
Ethyl 2-(aminomethyl)isonicotinate HCl 1189983-26-3 C₉H₁₃ClN₂O₂ 216.67 Pyridine, ester, amine, HCl salt High GI absorption, low BBB permeant
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl 1630907-26-4 C₁₀H₂₀ClNO₂ 221.72 Piperidine, ester, methyl, HCl salt Not reported; ester may enhance lipophilicity
2-(2-Piperidinyl)ethyl nicotinate HCl 1220021-31-7 C₁₃H₁₉ClN₂O₂ 270.76 Pyridine, ester, piperidine, HCl salt Moderate LogP (2.90), high PSA (51.22 Ų)
3-Piperidinyl isonicotinate HCl 1219949-50-4 Not reported Not reported Pyridine, ester, piperidine, HCl salt Industrial grade (99% purity)

Key Observations :

  • Ethyl 2-(aminomethyl)isonicotinate HCl (CAS 1189983-26-3) shares the isonicotinate backbone and HCl salt but includes an aminomethyl group, improving hydrogen bonding capacity compared to the target compound .
  • Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (CAS 1630907-26-4) substitutes the pyridine ring with a methyl-piperidine-acetate group, increasing hydrophobicity (LogP ~2.90) .
  • 2-(2-Piperidinyl)ethyl nicotinate HCl (CAS 1220021-31-7) differs in pyridine substitution (nicotinate vs. isonicotinate), altering electronic properties and solubility .
Ethyl 2-(aminomethyl)isonicotinate HCl (CAS 1189983-26-3):
  • Synthesized via coupling reactions using 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (EDCI) and cesium carbonate in solvents like dichloromethane. The amine group is introduced via benzotriazole intermediates .
  • Comparison: Similar esterification strategies likely apply to the target compound, but the absence of an aminomethyl group simplifies synthesis.
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (CAS 1630907-26-4):
  • Prepared via alkylation of piperidine derivatives followed by esterification. The methyl group on piperidine may require protective group strategies .

Research Findings and Implications

  • Structural Modifications: Substitution on the piperidine ring (e.g., methyl groups) or pyridine position (nicotinate vs. isonicotinate) significantly alters solubility and bioavailability. For example, ethyl 2-(aminomethyl)isonicotinate HCl’s high GI absorption contrasts with 2-(2-piperidinyl)ethyl nicotinate HCl’s moderate LogP .
  • Synthetic Challenges : Protecting groups (e.g., tert-butoxycarbonyl in ’s compounds) are often required for piperidine derivatives, increasing synthesis complexity .

Biological Activity

2-(3-Piperidinyl)ethyl isonicotinate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C12H16ClN3O2
  • Molecular Weight : 271.73 g/mol

This structure features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine moiety allows for modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in synaptic clefts.

Biological Activity

Research has indicated several key areas where this compound demonstrates biological activity:

  • Anticholinesterase Activity : The compound has been evaluated for its potential as an anticholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    Donepezil0.080.15
    This compound0.120.20
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in Drug Research evaluated a series of derivatives including this compound for their anticholinesterase properties. Results indicated that while it was less potent than donepezil, it exhibited significant inhibitory activity against both AChE and BChE .
  • Study 2 : Research conducted by MDPI reported that derivatives of piperidine showed enhanced binding affinity to DNA and demonstrated cytotoxicity against leukemia cells, suggesting that modifications to the piperidine structure can enhance biological activity .

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameAChE IC50 (µM)BChE IC50 (µM)Cytotoxicity (IC50 µM)
Donepezil0.080.15N/A
Rivastigmine0.050.12N/A
This compound0.120.2015

Q & A

Q. What are the key synthetic routes for 2-(3-Piperidinyl)ethyl isonicotinate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves esterification between 3-piperidinol and isonicotinic acid derivatives. For example, similar piperidinyl-ethyl esters are synthesized by reacting 3-piperidinol with activated carboxylic acids (e.g., acid chlorides or anhydrides) under reflux in aprotic solvents like dichloromethane or THF . Optimization includes controlling temperature (e.g., 40–60°C), using catalysts like DMAP, and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the piperidine ring, ethyl linker, and isonicotinate moieties. Mass spectrometry (ESI-MS or HRMS) verifies the molecular ion peak (e.g., [M+H]+). X-ray crystallography resolves stereochemistry, while HPLC with UV detection (λ = 254 nm) assesses purity using C18 columns and acetonitrile/water gradients .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) by forming ionic interactions, which is critical for in vitro assays. Stability studies (e.g., TGA/DSC) show decomposition temperatures >200°C, with hygroscopicity requiring storage in desiccated environments .

Q. What preliminary biological assays are recommended for evaluating receptor interactions?

Radioligand binding assays (e.g., for nicotinic acetylcholine receptors) and enzyme inhibition studies (e.g., acetylcholinesterase) are used. IC₅₀ values are determined via fluorescence-based assays, with positive controls like nicotine or donepezil. Cell viability assays (MTT) in neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be systematically optimized?

Conduct in vivo ADME studies in rodent models:

  • Absorption: Measure plasma concentration via LC-MS/MS after oral/intravenous administration.
  • Metabolism: Identify metabolites using liver microsomes and CYP450 inhibitors.
  • Excretion: Quantify renal/biliary clearance. Computational QSAR models predict logP and BBB permeability, guiding structural modifications (e.g., adding methyl groups to reduce polarity) .

Q. How should contradictory biological activity data across studies be resolved?

Contradictions may arise from assay conditions (e.g., pH, cell type). Strategies include:

  • Replicating experiments under standardized protocols (e.g., ATP levels in viability assays).
  • Comparing structural analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects.
  • Validating target engagement via CRISPR knockouts or siRNA silencing .

Q. What strategies enhance selectivity for specific molecular targets (e.g., receptors vs. enzymes)?

  • Structural tuning: Modify the piperidine nitrogen (e.g., alkylation) or isonicotinate substituents to alter steric/electronic profiles.
  • Biolayer interferometry (BLI): Screen derivatives against target panels (e.g., GPCRs, kinases) to identify selectivity drivers.
  • Co-crystallization studies: Resolve binding modes with targets (e.g., acetylcholine esterase) to guide rational design .

Q. How are advanced analytical methods (e.g., chiral chromatography) applied to resolve stereochemical impurities?

Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers. Purity >99% is achieved via semi-preparative SFC. Circular dichroism (CD) confirms absolute configuration, while NMR NOESY detects diastereomeric byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidinyl)ethyl isonicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Piperidinyl)ethyl isonicotinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.